2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
2-[1-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a synthetic organic compound known for its significant applications in medicinal chemistry and pharmacology. This compound contains a fluoro-substituted benzoyl group, a pyridine ring, and a unique octahydropyrrolo[3,4-b]pyrrole scaffold, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-13-5-6-14(10-16(13)20)19(24)23-9-7-15-11-22(12-17(15)23)18-4-2-3-8-21-18/h2-6,8,10,15,17H,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKEHRELXBQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The preparation of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step synthesis protocols:
Formation of the Benzoyl Intermediate: The fluoro-methyl benzoyl compound is synthesized through an acylation reaction, involving the use of an aromatic fluorination reaction followed by Friedel-Crafts acylation.
Pyridine Ring Construction: The pyridine moiety is introduced via a classical Hantzsch pyridine synthesis, where aldehydes, ammonia, and β-ketoesters are condensed.
Octahydropyrrolo[3,4-b]pyrrole Formation: This scaffold is constructed using cyclization reactions, often starting with di-amine precursors and ketoesters under reductive conditions.
Industrial Production Methods
Industrial-scale production focuses on optimizing yields and purity:
High-Pressure Reactions: Enhanced pressure conditions accelerate certain reaction steps, ensuring completeness and speed.
Catalysts and Solvents: Utilization of palladium or copper catalysts improves reaction efficiency.
Purification Techniques: Large-scale chromatography and crystallization methods are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation with reagents like chromium trioxide or potassium permanganate, affecting the pyridine ring and benzoyl group.
Reduction: Reduction is achieved using agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (Pd/C), targeting carbonyl and nitro groups.
Substitution: Electrophilic and nucleophilic substitutions occur primarily at the fluoro-methyl benzoyl group and pyridine ring, involving reagents like Grignard reagents or halogenating agents.
Reagents and Conditions
Oxidation Reagents: Chromium trioxide, Potassium permanganate.
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C).
Substitution Reagents: Grignard reagents, Halogenating agents (e.g., N-bromosuccinimide).
Major Products
Oxidation and reduction products vary from ketones, alcohols, to amines, depending on reaction conditions. Substitution reactions yield derivatives with modified aromatic and heterocyclic moieties.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The unique structural features of this compound suggest it may serve as a lead compound in the development of new therapeutic agents. Its design incorporates a fluorinated aromatic system, which can enhance biological activity and selectivity.
Case Study: Anticancer Activity
Research has indicated that derivatives of octahydropyrrolo compounds exhibit promising anticancer properties. For instance, studies on similar structures have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This suggests that 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine could be explored for similar effects in various cancer models.
Biological Research
Biochemical Probing:
Due to its ability to interact with specific biological targets, this compound can be employed as a biochemical probe to study enzyme activity and protein interactions. The presence of the pyridine moiety enhances its ability to act as a ligand in biological systems.
Case Study: Enzyme Inhibition
Inhibitors derived from pyridine structures have been documented to modulate enzyme activities significantly. For example, compounds with similar frameworks have been shown to inhibit kinases involved in cancer progression. Investigating the inhibitory effects of this compound on target enzymes could yield valuable insights into its mechanism of action.
Material Science
Advanced Materials Development:
The incorporation of fluorinated groups in organic compounds often leads to enhanced thermal stability and chemical resistance. This property can be harnessed in the development of advanced materials for electronic applications or coatings.
Case Study: Polymer Synthesis
Fluorinated compounds are frequently used in creating polymers with specific properties such as hydrophobicity and durability. Research into the copolymerization of this compound with other monomers could result in materials suitable for high-performance applications.
Synthetic Chemistry
Building Block for Complex Molecules:
This compound can serve as a versatile building block for synthesizing more complex organic molecules through various coupling reactions.
Synthetic Route Example:
A typical synthetic pathway might involve:
- Formation of the Octahydropyrrole Framework: Utilizing cyclization reactions starting from readily available precursors.
- Functionalization: The introduction of the 3-fluoro-4-methylbenzoyl group through acylation reactions.
- Final Assembly: Coupling with pyridine derivatives to yield the final product.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with biological molecules:
Molecular Targets: Targets enzyme active sites, particularly those involved in metabolic pathways.
Pathways: Inhibition of specific enzymes disrupts metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-6-yl]pyridine
2-[1-(3-Chloro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Uniqueness
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine stands out due to the specific position of the fluoro and methyl groups, influencing its reactivity and binding affinity. This uniqueness impacts its potential as a selective inhibitor and its physicochemical properties.
Biological Activity
The compound 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine , also known by its CAS number 2415538-67-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure that includes:
- A fluorinated benzoyl group
- An octahydropyrrolo[3,4-b]pyrrole core
- A pyridine moiety
The synthesis typically involves multi-step organic reactions, starting with the preparation of the fluorinated benzoyl precursor and culminating in the formation of the pyrrolopyrrole core through cyclization reactions. The detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing reaction conditions for efficient production .
Antiproliferative Properties
Research has indicated that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown high efficacy against breast, colon, and lung cancer cell lines. The highest activity was often linked to specific structural modifications within the pyridine framework .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The fluorinated benzoyl group enhances binding affinity to these targets, while the pyrrolopyrrole core modulates overall activity. The exact pathways remain under investigation but suggest a multifaceted approach to inhibiting tumor growth .
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of fluorinated compounds similar to this compound, it was found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. Notably, one derivative demonstrated an IC50 of 0.91 nM against a specific lung cancer line .
Study 2: Binding Affinity Analysis
Another research effort focused on the binding affinity of related compounds for corticotropin-releasing hormone type 1 receptor (CRHR1). Compounds similar in structure to our target compound showed promising affinities (Ki values as low as 3.5 nM), suggesting potential therapeutic applications in disorders involving CRHR1 dysregulation .
Data Table: Biological Activities and Properties
| Property/Activity | Value/Description |
|---|---|
| CAS Number | 2415538-67-7 |
| Molecular Formula | C20H19FN4O |
| Molecular Weight | 350.4 g/mol |
| Antiproliferative Activity | IC50 values in nanomolar range |
| Binding Affinity (CRHR1) | Ki = 3.5 nM |
| Mechanism of Action | Interaction with enzymes/receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
